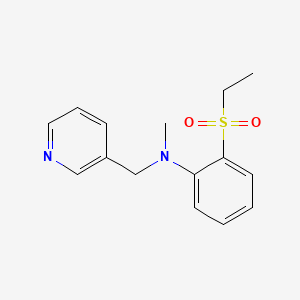![molecular formula C13H20F3N3O B6624141 1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B6624141.png)
1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol, also known as TFP, is a chemical compound that has been the subject of much scientific research in recent years. This compound has been shown to have a number of potential applications in the fields of medicine and biochemistry, and its unique properties make it an important area of study for researchers around the world.
Mechanism of Action
The mechanism of action of 1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol is complex and not fully understood, but it is believed to involve the modulation of a number of different signaling pathways in the body. Specifically, 1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol has been shown to inhibit the activity of certain enzymes, such as protein kinase C and PI3K, which play important roles in a variety of different cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol are varied and complex, but studies have shown that this compound has a number of potential benefits in a range of different contexts. For example, 1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol has been shown to have anti-inflammatory properties, and it may also have neuroprotective effects that could be useful in the treatment of certain neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol as a research tool is its high potency, which allows researchers to use relatively small amounts of the compound in their experiments. However, there are also some limitations to working with 1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol, including its high cost and the fact that it can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for research on 1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol, including exploring its potential use as a therapeutic agent for a range of different diseases and conditions. Additionally, researchers may continue to investigate the mechanisms of action of 1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol in order to gain a better understanding of how this compound interacts with different signaling pathways in the body. Finally, studies may also focus on developing new synthesis methods for 1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol is a complex process that involves a number of different steps. One common method for synthesizing this compound involves the use of a reaction between 1-bromo-3-chloropropane and 3-(1H-pyrazol-3-yl)propan-1-ol, followed by a reaction with trifluoroacetic acid to produce 1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol.
Scientific Research Applications
1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol has been the subject of a number of scientific studies in recent years, with researchers exploring its potential applications in a range of different fields. One area of particular interest has been its potential use as a therapeutic agent for a range of different diseases and conditions.
properties
IUPAC Name |
1-[(1-propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3O/c1-10(2)19-6-3-11(17-19)9-18-7-4-12(20,5-8-18)13(14,15)16/h3,6,10,20H,4-5,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTRWRJJBMBWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CN2CCC(CC2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6624069.png)
![(2S,3S)-2-[[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]amino]-3-methylpentanoic acid](/img/structure/B6624090.png)
![(4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B6624092.png)
![(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid](/img/structure/B6624100.png)

![4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide](/img/structure/B6624114.png)
![6-N-[2-[(4-chlorophenyl)methoxy]ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6624121.png)
![[(3S,4R)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624137.png)
![[(3S,4R)-1-(5,6-diethyl-1,2,4-triazin-3-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624146.png)
![[(3S,4R)-1-(6-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624149.png)
![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]quinoline-3-carbonitrile](/img/structure/B6624151.png)
![[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624152.png)
![3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B6624164.png)
![[(3S,4R)-1-(5-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624166.png)